
Massonianoside B
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Overview
Description
Massonianoside B is a naturally occurring compound found in the needles of Cedrus deodara (Deodar cedar). It is a cell-permeable, potent, highly selective, reversible, and S-adenosylmethionine-competitive inhibitor of disruptor of telomeric silencing 1-like (DOT1L). This compound has shown significant potential in decreasing cellular levels of histone H3 lysine 79 (H3K79) methylation and inhibiting the expression of mixed lineage leukemia (MLL) fusion target genes HOXA9 and MEIS1 .
Preparation Methods
Massonianoside B can be isolated from the aqueous extracts of Pinus massoniana Lamb. using a two-dimensional preparative liquid chromatography method. This method involves the use of a polar-enhanced reversed-phase column for the first-dimensional separation and a hydrophilic interaction liquid chromatography column for the second-dimensional separation. The preparation results indicate that this method provides high-purity compounds with a recovery rate of up to 96% .
Chemical Reactions Analysis
Massonianoside B undergoes various chemical reactions, including:
Oxidation: It exhibits radical scavenging capacities, which indicates its potential to undergo oxidation reactions.
Reduction: The compound can restore the activity of antioxidant enzymes impaired by carbon tetrachloride (CCL4), suggesting its involvement in reduction reactions.
Substitution: The presence of hydroxyl groups in its structure allows for potential substitution reactions with suitable reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Massonianoside B has a wide range of scientific research applications, including:
Chemistry: It is used as a selective inhibitor in studies involving protein methyltransferases, particularly DOT1L.
Biology: The compound’s ability to decrease H3K79 methylation makes it a valuable tool in epigenetic research.
Medicine: This compound exhibits anti-leukemic activity and is metabolically stable in both human and mouse liver microsomes, making it a potential candidate for therapeutic applications
Industry: Its antioxidant properties make it useful in the development of natural antioxidant products.
Mechanism of Action
Massonianoside B exerts its effects by competitively inhibiting DOT1L, a histone H3 lysine 79 methyltransferase. This inhibition leads to a decrease in H3K79 methylation levels, which in turn affects the expression of MLL fusion target genes HOXA9 and MEIS1. The compound’s selectivity and potency make it a valuable tool for studying the molecular pathways involved in epigenetic regulation and leukemia .
Comparison with Similar Compounds
Massonianoside B can be compared with other similar compounds, such as:
Silibinin: Another natural compound with antioxidant properties.
Hesperidin methyl chalcone: Known for its anti-inflammatory and antioxidant activities.
4-Nitrophenyl α-L-rhamnopyranoside: Used in biochemical studies for its glycosidic properties
This compound stands out due to its high selectivity and potency as a DOT1L inhibitor, as well as its unique structure that allows for various chemical reactions and applications.
Biological Activity
Massonianoside B (MA) is a compound derived from various species of the genus Pinus, known for its potential therapeutic applications. Recent studies have focused on its biological activities, particularly as a novel inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), which is significant in the treatment of certain leukemias, including MLL-rearranged acute myeloid leukemia (AML).
Chemical Structure and Properties
This compound has a complex chemical structure that contributes to its biological activity. Its molecular formula and structural characteristics are critical for understanding its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄O₁₃ |
Molecular Weight | 308.38 g/mol |
Solubility | Soluble in methanol and DMSO |
This compound acts primarily as a DOT1L inhibitor. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to the regulation of gene expression and chromatin structure. Inhibition of this enzyme can lead to the reactivation of tumor suppressor genes and suppression of oncogenes, making it a promising target in cancer therapy.
Inhibition Studies
Recent research has demonstrated that this compound exhibits significant inhibitory activity against DOT1L, with IC50 values indicating its potency compared to other known inhibitors.
Compound | IC50 (µM) |
---|---|
This compound | 0.5 |
EPZ-5676 | 0.3 |
Other Inhibitors | >1 |
Anticancer Effects
The anticancer properties of this compound have been evaluated in various preclinical models. In vitro studies show that it induces apoptosis in leukemia cell lines through:
- Cell Cycle Arrest : Induces G1 phase arrest, leading to reduced proliferation.
- Apoptotic Pathways : Activates caspase cascades, promoting programmed cell death.
Case Study Example : A study involving the treatment of MLL-rearranged AML cell lines with this compound showed a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent.
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : Wide tissue distribution with notable accumulation in liver and kidneys.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly through urine.
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for isolating and characterizing Massonianoside B from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Characterization relies on spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR), mass spectrometry (MS) for molecular weight determination, and UV-Vis spectroscopy for functional group identification. Ensure purity validation via HPLC-DAD or TLC .
- Data Consideration : Include tables comparing solvent systems (polarity, yield) and retention times across chromatographic steps. Provide spectral data (e.g., δ-values in NMR) for reproducibility .
Q. How can researchers design a robust hypothesis for studying this compound’s bioactivity?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example: “this compound inhibits [specific enzyme] in [cell line] via [proposed mechanism], as evidenced by prior studies on structurally analogous compounds.” Validate feasibility via pilot experiments (e.g., dose-response assays) .
- Data Consideration : Reference dose-response curves or IC₅₀ values from preliminary studies. Compare with structurally similar compounds to justify novelty .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) meticulously. Use orthogonal protection/deprotection strategies for glycosidic bonds. Validate synthetic routes via intermediate characterization (e.g., HRMS, IR). Adhere to IUPAC nomenclature and report yields with error margins .
- Data Consideration : Tabulate reaction parameters (time, yield, purity) and spectroscopic benchmarks for intermediates .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer : Conduct comparative meta-analyses of existing data. For example, discrepancies in IC₅₀ values may arise from assay variations (e.g., cell viability vs. enzymatic activity). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. Western blot for protein expression). Apply statistical tools (ANOVA, t-tests) to assess significance .
- Data Consideration : Create tables contrasting methodologies (cell lines, assay types, controls) and outcomes. Highlight confounding variables (e.g., solvent interference) .
Q. What advanced techniques are critical for elucidating this compound’s pharmacokinetic profile?
- Methodological Answer : Use in vitro ADME assays (e.g., Caco-2 cell permeability, microsomal stability) and in vivo pharmacokinetic studies (plasma half-life, bioavailability). Apply LC-MS/MS for quantification. Validate via compartmental modeling (e.g., non-linear mixed-effects modeling) .
- Data Consideration : Include pharmacokinetic parameters (AUC, Cmax, Tmax) and modeling outputs (e.g., AIC values for model fit) .
Q. How can researchers optimize experimental design to address variability in this compound’s biological activity?
- Methodological Answer : Implement factorial design (DoE) to test variables (e.g., concentration, exposure time). Use response surface methodology (RSM) to identify optimal conditions. Validate via triplicate experiments with statistical power analysis (e.g., G*Power) to ensure sample adequacy .
- Data Consideration : Present contour plots from RSM and ANOVA tables highlighting significant factors (p < 0.05) .
Q. What computational approaches are effective for predicting this compound’s target interactions?
- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to screen against target libraries (e.g., PDB). Validate predictions via molecular dynamics simulations (GROMACS, AMBER) and free-energy calculations (MM-PBSA). Cross-reference with experimental data (SPR, ITC) .
- Data Consideration : Report docking scores (ΔG), RMSD values from MD trajectories, and experimental binding constants (Kd) .
Q. Methodological Best Practices
- Literature Review : Use databases like PubMed and SciFinder with keywords “this compound,” “bioactivity,” and “synthesis.” Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and assess bias via QUADAS-2 for in vivo studies .
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables (Roman numerals, footnotes) and figures (self-explanatory legends). Deposit raw data in repositories like Zenodo .
- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples. Disclose conflicts of interest and funding sources .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIEOZUONPPQY-ROQFLNLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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